molecular formula C19H32N2O6 B3950167 [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

[1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

Cat. No.: B3950167
M. Wt: 384.5 g/mol
InChI Key: WPEIKQFUZCXVEA-UHFFFAOYSA-N
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Description

[1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a morpholine ring, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

[1-(cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2.C2H2O4/c20-17(19-10-12-21-13-11-19)16-6-8-18(9-7-16)14-15-4-2-1-3-5-15;3-1(4)2(5)6/h15-16H,1-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEIKQFUZCXVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)C(=O)N3CCOCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include cyclohexylmethyl chloride, piperidine, morpholine, and oxalic acid. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may have potential as a therapeutic agent for various conditions, depending on its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specialized properties, such as polymers or coatings. Its reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific context in which the compound is used. For example, in a biological setting, it may inhibit or activate certain enzymes, while in a chemical context, it may act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid apart from these similar compounds is its unique combination of a piperidine ring, a morpholine ring, and an oxalic acid moiety. This structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid
Reactant of Route 2
[1-(Cyclohexylmethyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid

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